6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation and methoxylation reactions using appropriate reagents such as methyl iodide and sodium methoxide.
Formation of the Pyridine Carboxamide: The final step involves the formation of the pyridine carboxamide moiety through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Interference with DNA/RNA: Intercalating into DNA or RNA, disrupting their function and replication.
Modulation of Receptors: Binding to and modulating the activity of specific receptors on cell surfaces.
Comparison with Similar Compounds
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxides: Studied for their antimicrobial properties.
Quinoline carboxamides: Investigated for their potential anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
6-chloro-N-(8-methoxy-3-methylquinolin-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-8-20-16-12(4-3-5-13(16)23-2)15(10)21-17(22)11-6-7-14(18)19-9-11/h3-9H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGUNPVWVTUIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NC(=O)C3=CN=C(C=C3)Cl)C=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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